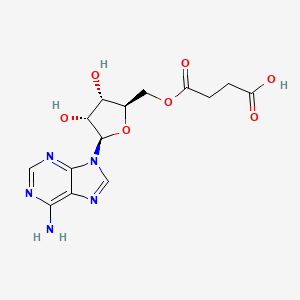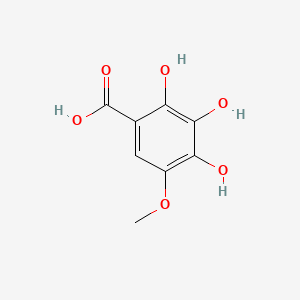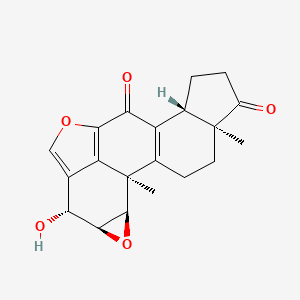
Adenosine 5'-succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-succinate is a compound closely related to adenosine monophosphate. It is known for its strong inhibitory properties against taste receptor activation caused by denatonium benzoate . This compound plays a significant role in various biochemical pathways, particularly in the metabolism of adenosine nucleotides and succinate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 5’-succinate can be synthesized through enzymatic methods. One efficient approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. This method allows for the conversion of nucleosides to nucleoside triphosphates in a one-pot process .
Industrial Production Methods: The industrial production of adenosine 5’-succinate typically involves the enzymatic cascade synthesis method. This method is modular and can be applied to a wide range of natural and modified nucleotide products. The process accesses nucleoside triphosphates directly from inexpensive nucleoside precursors, making it a cost-effective and efficient production method .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5’-succinate undergoes various chemical reactions, including:
Reduction: The reduction of adenosine 5’-phosphosulfate to sulfite by adenosine-5’-phosphosulfate reductase.
Substitution: Involves the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.
Common Reagents and Conditions:
Oxidation: Requires succinate dehydrogenase and ubiquinone as reagents.
Reduction: Utilizes adenosine-5’-phosphosulfate reductase as the enzyme.
Substitution: Involves adenosine 5’-phosphosulfate kinase for phosphorylation reactions.
Major Products:
Oxidation: Fumarate and reduced ubiquinone.
Reduction: Sulfite.
Substitution: 3’-phosphoadenosine 5’-phosphosulfate.
Aplicaciones Científicas De Investigación
Adenosine 5’-succinate has a wide range of applications in scientific research:
Mecanismo De Acción
Adenosine 5’-succinate exerts its effects through several molecular targets and pathways:
Adenosine Receptors: Acts as an agonist at adenosine receptors A1 and A2, leading to the inhibition of adenylyl cyclase and reduction of cyclic adenosine monophosphate levels.
Succinate Dehydrogenase: Involved in the conversion of succinate to fumarate in the citric acid cycle, linking the cycle to the electron transport chain.
Phosphorylation Pathways: Participates in the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.
Comparación Con Compuestos Similares
Adenosine 5’-succinate can be compared with other similar compounds, such as:
Adenosine Monophosphate (AMP): Serves as an energy carrier and is involved in various metabolic reactions.
Adenosine Diphosphate (ADP): Functions as an intermediate in the conversion of AMP to adenosine triphosphate.
Adenosine Triphosphate (ATP): Acts as the primary energy currency of the cell and is involved in numerous biochemical processes.
Uniqueness: Adenosine 5’-succinate is unique due to its dual role in both adenosine and succinate metabolic pathways. Its ability to inhibit taste receptor activation and its involvement in various phosphorylation reactions make it distinct from other adenosine derivatives .
Propiedades
IUPAC Name |
4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSEJILHKLDOS-UISLRAPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene-](/img/new.no-structure.jpg)




![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)




![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
